2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid
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Overview
Description
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3’ and 5’ positions of one phenyl ring, and an acetic acid group is attached to the 3-yl position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:
Coupling Reaction: The formation of the biphenyl structure can be accomplished via Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Acetic Acid Group Introduction: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: The biphenyl structure can be reduced under hydrogenation conditions to form a cyclohexyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: Formation of 2-(3’,5’-Difluorocyclohexyl)acetic acid.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) candidate.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid can be compared with other similar compounds, such as:
2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid: Similar structure but with fluorine atoms at the 3’ and 4’ positions.
2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid: Similar structure but with the acetic acid group at the 2-yl position.
2-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with the acetic acid group at the 4-yl position.
Uniqueness
The unique positioning of the fluorine atoms and the acetic acid group in 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELOHJJXMCEACL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654123 |
Source
|
Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866108-77-2 |
Source
|
Record name | (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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